molecular formula C22H28N2O4S B14666674 Tetrahydro-3-((4-methylphenyl)sulfonyl)-6-(4-morpholinylmethyl)-2-phenyl-1,3-oxazine CAS No. 40798-77-4

Tetrahydro-3-((4-methylphenyl)sulfonyl)-6-(4-morpholinylmethyl)-2-phenyl-1,3-oxazine

Cat. No.: B14666674
CAS No.: 40798-77-4
M. Wt: 416.5 g/mol
InChI Key: DVDNCSRSYGBNTP-UHFFFAOYSA-N
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Description

Tetrahydro-3-((4-methylphenyl)sulfonyl)-6-(4-morpholinylmethyl)-2-phenyl-1,3-oxazine is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-3-((4-methylphenyl)sulfonyl)-6-(4-morpholinylmethyl)-2-phenyl-1,3-oxazine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazine ring, sulfonylation, and the introduction of the morpholinylmethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-3-((4-methylphenyl)sulfonyl)-6-(4-morpholinylmethyl)-2-phenyl-1,3-oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Tetrahydro-3-((4-methylphenyl)sulfonyl)-6-(4-morpholinylmethyl)-2-phenyl-1,3-oxazine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it useful in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Tetrahydro-3-((4-methylphenyl)sulfonyl)-6-(4-morpholinylmethyl)-2-phenyl-1,3-oxazine exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazine derivatives and sulfonyl-containing molecules. Examples are:

  • 4-(4-Morpholinyl)tetrahydro-3-thiophenol 1,1-dioxide
  • 4-Anilinotetrahydro-3-thiophenol 1,1-dioxide
  • 4-Chloro-1,1-dioxo-tetrahydro-thiophen-3-ol

Uniqueness

Tetrahydro-3-((4-methylphenyl)sulfonyl)-6-(4-morpholinylmethyl)-2-phenyl-1,3-oxazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

40798-77-4

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

3-(4-methylphenyl)sulfonyl-6-(morpholin-4-ylmethyl)-2-phenyl-1,3-oxazinane

InChI

InChI=1S/C22H28N2O4S/c1-18-7-9-21(10-8-18)29(25,26)24-12-11-20(17-23-13-15-27-16-14-23)28-22(24)19-5-3-2-4-6-19/h2-10,20,22H,11-17H2,1H3

InChI Key

DVDNCSRSYGBNTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(OC2C3=CC=CC=C3)CN4CCOCC4

Origin of Product

United States

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